molecular formula C29H23N3O3S B2528074 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922629-32-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2528074
CAS No.: 922629-32-1
M. Wt: 493.58
InChI Key: SGDIIWJPWNFSGT-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule characterized by a fused heterocyclic core combining a 1,4-dioxane ring and a benzothiazole moiety. The compound features a diphenylacetamide backbone, with one nitrogen atom substituted by a pyridin-3-ylmethyl group. The molecule’s stereoelectronic properties, including its electron-rich dioxane and thiazole rings, may enhance interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c33-28(27(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32(19-20-8-7-13-30-18-20)29-31-23-16-24-25(17-26(23)36-29)35-15-14-34-24/h1-13,16-18,27H,14-15,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIIWJPWNFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps. The starting materials are readily available heterocyclic compounds, which undergo a series of reactions including cyclization, substitution, and condensation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods aim to minimize waste and reduce production costs while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (1:1)

  • Key Differences: Replaces the diphenylacetamide and pyridin-3-ylmethyl groups with a dimethylaminoethyl chain. Exists as a hydrochloride salt, enhancing aqueous solubility compared to the neutral target compound.
  • Bioactivity: The dimethylaminoethyl substitution may confer affinity for acetylcholine receptors, as seen in related tertiary amine-containing molecules .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Key Differences :
    • Substitutes the benzothiazole core with a simpler benzodioxin ring.
    • Features a methoxypyridinamine group instead of the diphenylacetamide.
  • Applications : Used in preliminary studies for kinase inhibition, though its lower molecular weight (391.46 g/mol vs. ~520 g/mol for the target compound) may limit binding stability .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

  • Key Differences: Replaces the benzothiazole with a thienopyrimidinone system. Incorporates a sulfanyl linker, which may enhance redox activity.

Functional Analogues

Property Target Compound N-[2-(Dimethylamino)ethyl] Analogue Benzodioxin-Pyridinamine Derivative
Molecular Weight ~520 g/mol (estimated) 391.46 g/mol 391.46 g/mol
Heterocyclic Core Dioxino-benzothiazole Dioxino-benzothiazole Benzodioxin
Key Substituents Diphenylacetamide, pyridin-3-ylmethyl Dimethylaminoethyl Methoxypyridinamine
Solubility Likely low (neutral, lipophilic groups) High (hydrochloride salt) Moderate (polar methoxy group)
Potential Targets Kinases, GPCRs Neurotransmitter receptors Kinases

Research Findings and Trends

  • Diphenylacetamide Group : The diphenyl moiety in the target compound may improve binding to hydrophobic pockets in protein targets, as observed in kinase inhibitors like imatinib .
  • Pyridin-3-ylmethyl Substitution: This group is critical for modulating selectivity. For example, pyridine-containing analogues of similar compounds show enhanced blood-brain barrier permeability compared to non-aromatic amines .
  • Benzothiazole vs.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure which includes a benzothiazole core fused with a dioxin ring. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications.

PropertyValue
Molecular FormulaC23H24N2O2S
Molecular Weight396.51 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Biological Activity

Research into the biological activity of this compound has demonstrated various pharmacological effects:

Anticancer Activity

Studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
  • Methodology : MTT assay for cell viability, flow cytometry for apoptosis analysis.

Results :

  • The compound exhibited a dose-dependent inhibition of cell proliferation.
  • At concentrations of 1–4 μM, it induced apoptosis and arrested the cell cycle in the G0/G1 phase.
  • Western blot analysis indicated inhibition of key signaling pathways (AKT and ERK) associated with cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown anti-inflammatory effects:

  • Inflammatory Markers Assessed : IL-6 and TNF-α levels in RAW264.7 macrophages.
  • Results : Significant reduction in cytokine levels was observed when treated with the compound, indicating its potential as an anti-inflammatory agent .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Signaling Pathways : The compound inhibits the AKT and ERK pathways which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : By promoting apoptotic pathways, the compound effectively reduces tumor growth.
  • Modulation of Inflammatory Responses : It downregulates pro-inflammatory cytokines, thereby mitigating inflammation-related tumor progression.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compound B7 (related structure) showed promising results in inhibiting A431 and A549 cells by inducing apoptosis and reducing inflammatory markers .
  • Clinical Relevance : Research indicates that compounds targeting both cancer cell proliferation and inflammatory responses may provide a dual therapeutic approach for treating cancer .

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